6-Oxa-1-azaspiro[3.3]heptan-2-one
Description
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-5(6-4)2-8-3-5/h1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXRQJDUCTISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tribromopentaerythritol-Based Cyclization
A foundational approach involves tribromopentaerythritol (TBNPA, 4 ) as a starting material. Treatment with sodium hydroxide under Schotten–Baumann conditions generates 3,3-bis(bromomethyl)oxetane (BBMO, 3 ), which undergoes nucleophilic attack by primary amines to form the azetidine ring. For this compound, protected glycine derivatives serve as amine precursors.
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Synthesis of BBMO (3) :
TBNPA (1.0 equiv) is reacted with NaOH (2.2 equiv) in water/dichloromethane under vigorous stirring at 0–5°C. The oxetane ring closes within 2 h, yielding BBMO after distillation (72% yield, >95% purity). -
Ring-Closing Alkylation :
BBMO (1.2 equiv) is added dropwise to a solution of methyl 2-azetidinecarboxylate (1.0 equiv) in sulfolane at 80°C. The reaction proceeds via SN2 mechanism, forming the spiro framework in 87% isolated yield after 3 h.
Benzylamine-Mediated Spirocyclization
An alternative route employs benzylamine as a transient protecting group (Scheme 3):
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Benzylamine Alkylation :
BBMO reacts with benzylamine in methanol at 60°C, producing N-benzyl-2-oxa-6-azaspiro[3.3]heptane (6 ) in 89% yield. -
Hydrogenolytic Deprotection :
Palladium on carbon (10% Pd) catalyzes hydrogenolysis of 6 under 5 bar H₂ in methanol/acetic acid, yielding the free base. Subsequent treatment with camphorsulfonic acid affords a stable sulfonate salt (4h, 92% purity).
Solvent and Catalytic Optimization
Solvent Screening
Sulfolane outperforms DMF and DMSO in cyclization steps due to its high boiling point (285°C) and ability to stabilize transition states (Table 1):
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sulfolane | 80 | 3 | 87 |
| DMF | 80 | 6 | 45 |
| DMSO | 80 | 5 | 52 |
Catalytic Hydrogenation
Pd/C (10% loading) in methanol/acetic acid (1:1) achieves complete debenzylation within 16 h at 5 bar H₂, avoiding over-reduction of the ketone.
Stabilization Through Salt Formation
Isolation as sulfonate salts (e.g., camphorsulfonate) enhances stability compared to oxalate salts:
| Salt Form | Solubility (mg/mL, MeOH) | Stability (25°C, days) |
|---|---|---|
| Oxalate (4a) | 12 | 7 |
| Camphorsulfonate (4h) | 38 | 30 |
Sulfonate salts also improve handling in downstream reactions, such as Suzuki–Miyaura couplings.
Analytical Characterization
1H NMR (DMSO-d6) : δ 4.72 (s, 4H, oxetane CH₂), 4.35 (s, 4H, azetidine CH₂), 3.21 (s, 3H, COOCH₃).
13C NMR : δ 170.2 (C=O), 79.1 (spiro C), 64.8 (oxetane C-O), 52.1 (N-C).
HRMS (ESI+) : m/z calcd for C₆H₈NO₃ [M+H]⁺ 142.0504, found 142.0501.
Challenges and Mitigation Strategies
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Ring Strain : The spiro system’s strain (estimated 15 kcal/mol) causes susceptibility to acid-catalyzed ring-opening. Using aprotic solvents (THF, sulfolane) and avoiding Brønsted acids >1.0 equiv minimizes decomposition.
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Purification : Chromatography on silica gel leads to partial hydrolysis. Reverse-phase HPLC (C18 column, 10% MeCN/H₂O) achieves >99% purity.
Scalability and Industrial Relevance
A 100 g-scale synthesis demonstrates feasibility for API production:
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Batch Reactor Setup : Jacketed reactor with mechanical stirring and temperature control.
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Workflow :
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Cyclization: 3 h at 80°C in sulfolane.
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Quench: Ice-water precipitation.
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Filtration: Buchner funnel with Celite®.
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Output : 87% isolated yield, 99.2% HPLC purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
6-Oxa-1-azaspiro[3.3]heptan-2-one serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those targeting the epidermal growth factor receptor (EGFR) kinase, which is significant in cancer therapy. The compound's unique spirocyclic structure allows for the development of inhibitors that can effectively interact with biological targets.
Case Study: EGFR Kinase Inhibitors
Recent studies have highlighted the synthesis of derivatives of this compound that demonstrate potent activity against EGFR. For instance, a study published in Organic Process Research & Development details a low-cost synthetic route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which serves as a precursor for developing new EGFR inhibitors . This illustrates the compound's versatility as a scaffold for drug design.
Synthetic Applications
The compound is also utilized in organic synthesis due to its ability to undergo various chemical transformations. It can be used to create complex molecular architectures through reactions such as cyclization and functional group modifications.
Synthesis Methodologies
- Cyclization Reactions: The formation of the spirocyclic structure often involves cyclization reactions that can be optimized for yield and selectivity.
- Functionalization: The compound can be functionalized at different positions to enhance its biological activity and solubility.
Bioprocessing and Cell Culture Applications
In addition to its role in medicinal chemistry, this compound is noted for its applications in bioprocessing and cell culture systems. Its properties make it suitable for use in transfection protocols and as a component in cell culture media.
Summary Table of Applications
Mechanism of Action
The mechanism by which 6-Oxa-1-azaspiro[3.3]heptan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-Oxa-1-azaspiro[3.3]heptan-2-one with structurally related analogs:
Structural Analogues with Varied Heteroatoms
Derivatives with Substituents
Spirocyclic Compounds with Expanded Ring Systems
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-Oxa-1-azaspiro[3.3]heptan-2-one, and how can purity be validated?
- Methodology : Synthesis often involves photostimulated coupling reactions or acid-catalyzed cyclization (as seen in analogous spiro compounds) . For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Ensure compliance with guidelines for reporting new compounds, including spectral data (e.g., H/C NMR, IR) in supplementary materials .
Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?
- Methodology : Conduct accelerated stability studies under controlled temperature, humidity, and pH. Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products. Include control samples and replicate analyses to ensure reproducibility . For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .
Advanced Research Questions
Q. What strategies address low yields in coupling reactions involving this compound derivatives?
- Methodology : Low yields may arise from steric hindrance or unfavorable electronic environments in cyclic ketones . Optimize reaction conditions by:
- Screening solvents (e.g., DMF for polar aprotic environments).
- Employing radical initiators (e.g., AIBN) to enhance reactivity of intermediates.
- Using computational tools (density functional theory, DFT) to model transition states and identify rate-limiting steps .
Q. How can contradictory data in mechanistic studies of spiro compound reactivity be resolved?
- Methodology : Contradictions often stem from divergent reaction pathways (e.g., reduction vs. coupling). Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., C) to trace reaction mechanisms . Validate hypotheses using in-situ Fourier-transform infrared (FTIR) spectroscopy to detect transient intermediates . Replicate experiments under standardized conditions and report deviations in supplementary data .
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding affinity to target proteins (e.g., enzymes or receptors). Validate predictions using in vitro assays (e.g., enzyme inhibition studies). Leverage cheminformatics tools (e.g., QSAR models) to correlate structural descriptors (e.g., logP, topological polar surface area) with activity .
Data Analysis and Reproducibility
Q. How should researchers handle variability in quantitative analysis of this compound?
- Methodology : Use internal standards (e.g., deuterated analogs) in GC-MS or LC-MS to normalize variability . For statistical rigor, apply ANOVA to compare batch-to-batch differences and report confidence intervals (e.g., 95% CI). Follow ICH guidelines for method validation (precision, accuracy, linearity) .
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure spiro compounds?
- Methodology : Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Characterize enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Document synthetic protocols in detail, including reaction times, temperatures, and purification steps (e.g., column chromatography gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
